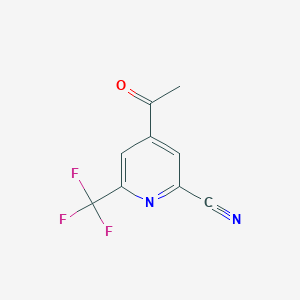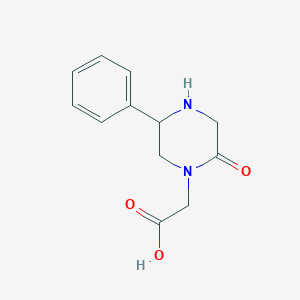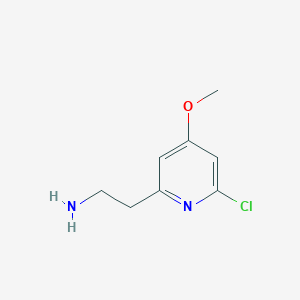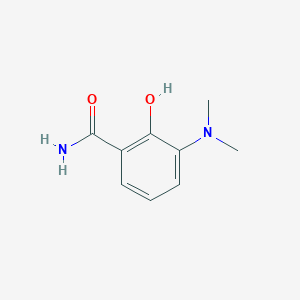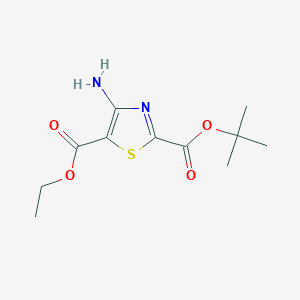![molecular formula C7H6F4N2 B14856312 [2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14856312.png)
[2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This compound is an important intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of [2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with methylamine . The reaction is carried out under anhydrous conditions in a suitable solvent such as acetonitrile at low temperatures (0°C) to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
[2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine undergoes various types of chemical reactions including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms.
Amination Reactions: It acts as a reactant in the preparation of aminopyridines through amination reactions.
Oxidative Coupling: It is used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium.
Common reagents and conditions used in these reactions include palladium catalysts, anhydrous solvents, and controlled temperatures . Major products formed from these reactions include various aminopyridine derivatives and biphenyl compounds .
Scientific Research Applications
[2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are of interest in radiobiology for the development of imaging agents.
Industry: It is used in the development of new materials with improved physical and chemical properties.
Mechanism of Action
The mechanism of action of [2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with various molecular targets and pathways. The electron-withdrawing fluorine atoms influence the compound’s reactivity and interaction with other molecules . In catalytic reactions, it acts as a ligand, facilitating the formation of new chemical bonds through processes such as oxidative addition and transmetalation .
Comparison with Similar Compounds
Similar compounds to [2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine include:
2-Fluoro-4-(trifluoromethyl)pyridine: Used in similar amination and oxidative coupling reactions.
4-Amino-2-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C7H6F4N2 |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6F4N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H,3,12H2 |
InChI Key |
QHJBGGUTXHYUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


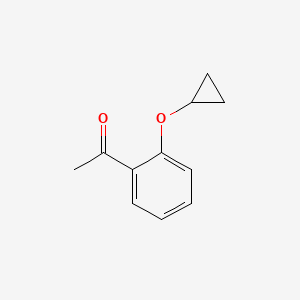
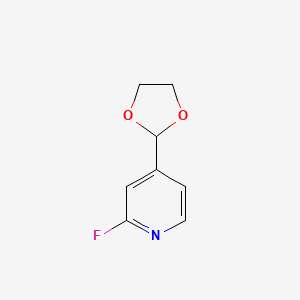
![Methyl 2-([2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino)thiophene-3-carboxylate](/img/structure/B14856232.png)
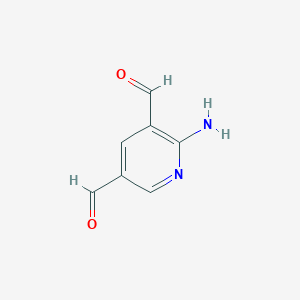
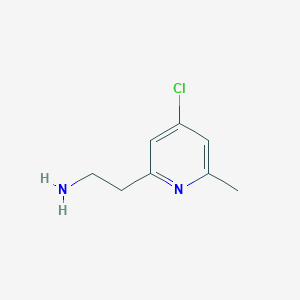
![2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14856257.png)
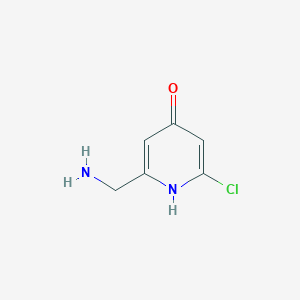
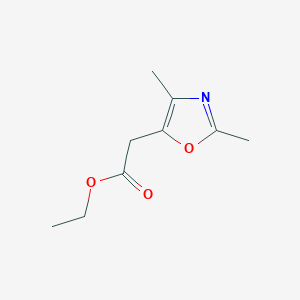
![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14856272.png)
